![molecular formula C16H16FN3S B14206067 Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- CAS No. 832098-93-8](/img/structure/B14206067.png)
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- is a compound that belongs to the class of thioureas
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of 3-fluoroaniline with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with thiourea under controlled conditions to yield the final compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid or titanium dioxide nanoparticles to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the industrial production methods .
Analyse Chemischer Reaktionen
Types of Reactions
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in solvents like tetrahydrofuran or ethanol under reflux conditions.
Substitution: Amines, thiols; reactions can be conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to its observed antibacterial, antifungal, and anticancer effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis may contribute to its anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]- can be compared with other thiourea derivatives to highlight its uniqueness:
Thiourea: The parent compound, thiourea, lacks the fluorophenyl and isoquinolinyl groups, which may result in different biological activities and properties.
Phenylthiourea: This compound has a phenyl group instead of the fluorophenyl group, which may affect its reactivity and biological activity.
Isoquinolinylthiourea: This compound contains the isoquinolinyl group but lacks the fluorophenyl group, which may influence its chemical and biological properties
Eigenschaften
CAS-Nummer |
832098-93-8 |
|---|---|
Molekularformel |
C16H16FN3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C16H16FN3S/c17-14-9-13(19-16(18)21)5-6-15(14)20-8-7-11-3-1-2-4-12(11)10-20/h1-6,9H,7-8,10H2,(H3,18,19,21) |
InChI-Schlüssel |
YNJXVPMWZQAFSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)NC(=S)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
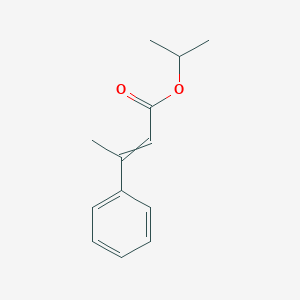
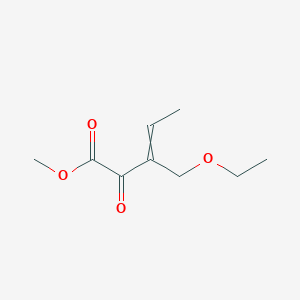
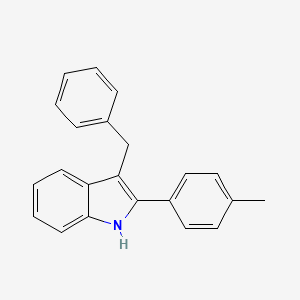
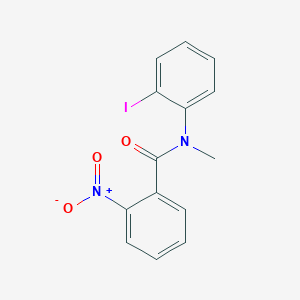
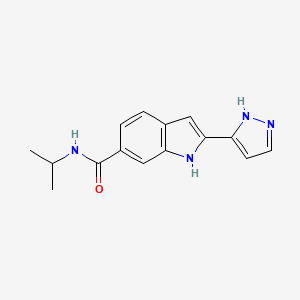

![5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde](/img/structure/B14206034.png)
![N-[(E)-(2-Hydroxyanilino)methylidene]benzamide](/img/structure/B14206041.png)
